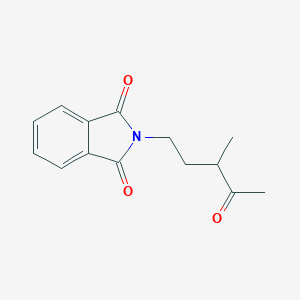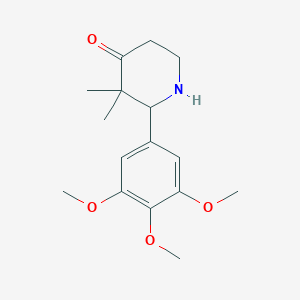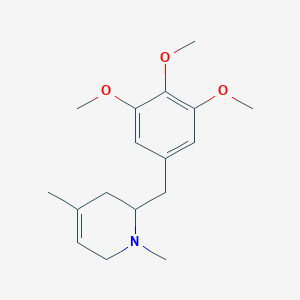![molecular formula C19H22N4OS B493970 6-methyl-2-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B493970.png)
6-methyl-2-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-2-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one involves multiple steps, starting from readily available precursors. One common method involves the condensation of a thieno[2,3-d]pyrimidin-4-one derivative with a piperazine derivative under controlled conditions. The reaction typically requires the use of a condensing agent such as N,N’-carbonyldiimidazole (CDI) in a solvent like dimethylformamide (DMF) to facilitate the coupling reaction .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The use of non-toxic solvents and reagents is also prioritized to minimize environmental impact.
化学反应分析
Types of Reactions
6-methyl-2-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
6-methyl-2-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-methyl-2-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This compound is known to inhibit the activity of certain tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, it prevents the phosphorylation of key proteins, thereby modulating cellular processes such as proliferation and apoptosis .
属性
分子式 |
C19H22N4OS |
|---|---|
分子量 |
354.5g/mol |
IUPAC 名称 |
6-methyl-2-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H22N4OS/c1-13-16(14-6-4-3-5-7-14)17-18(24)20-15(21-19(17)25-13)12-23-10-8-22(2)9-11-23/h3-7H,8-12H2,1-2H3,(H,20,21,24) |
InChI 键 |
XPUBLEUJEVKZMN-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(S1)N=C(NC2=O)CN3CCN(CC3)C)C4=CC=CC=C4 |
规范 SMILES |
CC1=C(C2=C(S1)N=C(NC2=O)CN3CCN(CC3)C)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(5-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B493888.png)
![2-ISOPROPYL-5-METHYLPHENYL [2-(9H-PURIN-6-YLSULFANYL)ETHYL] ETHER](/img/structure/B493890.png)
![6-Amino-2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]sulfanyl}-4-pyrimidinylamine](/img/structure/B493891.png)
![2-[(1-isopropyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B493893.png)
![2-FLUOROPHENYL {2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ETHYL} ETHER](/img/structure/B493894.png)
![6-amino-9-[2-(1-naphthyloxy)ethyl]-9H-purine-8-sulfonic acid](/img/structure/B493897.png)

![2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B493900.png)

![6,6-Dimethyl-7-(3,4,5-trimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B493904.png)

![6,6,8-Trimethyl-7-(3,4,5-trimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B493906.png)
![5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B493907.png)
![2-(butylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B493909.png)
